molecular formula C19H22O4 B13394231 4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol

4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol

Cat. No.: B13394231
M. Wt: 314.4 g/mol
InChI Key: RECNHCLFPNYLCU-UHFFFAOYSA-N
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Description

4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol is a natural linear diarylheptanoid compound (CAS#: 1206788-61-5) with the molecular formula C19H22O4 and a molecular weight of 314.4 g/mol. It is characterized as a stilbene derivative featuring a phenolic backbone with multiple hydroxyl groups, which are key to its chemical reactivity and biological potential. This compound has been identified as a natural product found in the medicinal plant Curcuma comosa. The compound's chemical reactivity is defined by its hydroxyl groups, enabling participation in key reactions such as esterification with carboxylic acids and oxidation leading to quinones or other oxidized derivatives. Its aromatic rings are also amenable to electrophilic substitution reactions, allowing for further chemical functionalization. Preliminary research indicates that this diarylheptanoid possesses significant biological activities, including anti-inflammatory and antioxidant properties, making it a subject of interest in pharmacological research for the development of novel therapeutic agents. This product is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

4-[3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol

InChI

InChI=1S/C19H22O4/c20-16(11-7-15-8-12-18(22)19(23)13-15)4-2-1-3-14-5-9-17(21)10-6-14/h1,3,5-6,8-10,12-13,16,20-23H,2,4,7,11H2

InChI Key

RECNHCLFPNYLCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCCC(CCC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

Preparation Methods

General Approach

The synthesis predominantly employs stepwise organic reactions involving:

The overall synthetic route can be summarized as:

  • Preparation of phenolic aldehyde intermediates.
  • Construction of the heptenyl chain via Wittig or Horner–Wadsworth–Emmons (HWE) olefination.
  • Hydroxylation and phenolic functionalization.
  • Final coupling to assemble the aromatic core with the side chain.

Stepwise Synthesis Pathway

Step Reaction Reagents & Conditions Description Reference
1 Synthesis of 4-hydroxybenzaldehyde Hydrolysis of 4-nitrobenzoic acid or via oxidation of 4-hydroxybenzyl alcohol Aromatic aldehyde precursor ,
2 Formation of phenylheptenyl intermediate Wittig or HWE olefination with appropriate phosphonium or phosphonate reagents Construction of the heptenyl chain with conjugated double bonds ,
3 Hydroxylation of phenyl rings Regioselective hydroxylation using oxidizing agents like hydrogen peroxide or potassium permanganate Introduction of hydroxyl groups on aromatic rings ,
4 Coupling of phenolic intermediates Suzuki or Heck coupling reactions Formation of the biphenyl structure ,
5 Final deprotection and purification Chromatography, recrystallization Isolation of the target compound with high purity ,

Specific Synthesis Techniques

Aldol Condensation

A typical method involves reacting phenolic aldehyde with a suitable enolate or activated alkene under basic conditions (e.g., sodium hydroxide) to form the conjugated enyl chain. This process is crucial for establishing the double bonds in the heptenyl chain.

Wittig or Horner–Wadsworth–Emmons Olefination

These reactions facilitate the formation of the extended carbon chain with precise control over the geometry of the double bonds (preferably the (E)-configuration). The choice depends on the desired stereochemistry and yield considerations.

Hydroxylation and Phenolic Functionalization

Selective hydroxylation can be achieved through oxidizing agents such as hydrogen peroxide, potassium permanganate, or tert-butyl hydroperoxide, often under controlled temperature to prevent over-oxidation. Phenolic hydroxyl groups are introduced via electrophilic aromatic substitution, ensuring regioselectivity.

Coupling Reactions

Cross-coupling reactions like Suzuki-Miyaura are employed to connect aromatic rings, especially when constructing biphenyl systems. Catalysts such as Pd(PPh₃)₄ are used under mild conditions.

Purification and Characterization

Chromatography techniques, including silica gel column chromatography and preparative HPLC, are used for purification. Structural confirmation involves NMR, MS, and IR spectroscopy.

Data Tables of Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Yield (%) Notes
Aldol condensation NaOH, aldehyde Ethanol/water Room temperature to 50°C 70–85 Regioselective formation of conjugated enyl chain
Wittig/HWE olefination Phosphonium salt or phosphonate ester Tetrahydrofuran (THF) Reflux 65–78 Stereoselective formation of (E)-double bonds
Hydroxylation H₂O₂, KMnO₄ Acetone/water 0–25°C 60–75 Controlled to prevent over-oxidation
Suzuki coupling Pd catalyst, base Toluene/water Reflux 70–85 Aromatic ring coupling

Chemical Reactions Analysis

Types of Reactions

4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include quinones, reduced alcohols, and substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features

Target Compound :
  • Core : Benzene-1,2-diol.
  • Substituent : A 7-carbon hept-6-enyl chain with a hydroxyl group at position 3 and a 4-hydroxyphenyl group at position 7.
  • Key Functional Groups: Two phenolic –OH groups, one aliphatic –OH, and a terminal aromatic ring.
Analog 1 : 4-[(3S)-3-Hydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol ()
Analog 2 : Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol; )
  • Core : Benzene-1,3-diol.
  • Substituent : Styryl group (ethenyl bridge) linking to a 4-hydroxyphenyl group.
  • Key Difference : Position of hydroxyl groups (1,3 vs. 1,2) and shorter conjugated system. Resveratrol’s styryl group enhances fluorescence and antioxidant activity .
Analog 3 : 4-[2-(4-Hydroxyphenyl)propan-2-yl]benzene-1,2-diol ()
  • Substituent: Bisphenol A-like branching (propan-2-yl group).
  • Key Difference : Shorter, branched chain vs. the target’s linear hept-6-enyl chain. This reduces lipophilicity (logP = 3.12 for Analog 3 vs. higher for the target) .
Analog 4 : Dopamine Hydrochloride (4-(2-Aminoethyl)benzene-1,2-diol; )
  • Substituent : Ethylamine side chain.
  • Key Difference: Amino group enhances water solubility and neurotransmitter activity, unlike the target’s hydrophobic heptenyl chain .

Physicochemical Properties

Property Target Compound Analog 1 () Resveratrol () Analog 3 ()
logP ~3.5–4.0 (estimated) ~3.8–4.2 3.1 3.12
Solubility Low (hydrophobic chain) Moderate Low Low
Molecular Weight ~320–340 g/mol (est.) ~326 g/mol 228.24 g/mol 244.29 g/mol
Conjugation Partial (hept-6-enyl) None Full (styryl) None

Q & A

Basic Research Questions

Q. What established synthetic routes are available for this compound, and what critical reaction parameters require optimization?

  • Methodological Answer : Multi-step synthesis involving condensation and cyclization reactions is typically employed. Key parameters include temperature control (60–80°C for condensation), catalyst selection (e.g., acid/base catalysts), and reaction time monitoring. Thin-layer chromatography (TLC) is recommended for tracking intermediate formation. Post-synthesis purification via column chromatography with silica gel is advised .

Q. Which analytical techniques are most reliable for confirming structural identity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze chemical shifts (e.g., hydroxyl protons at δ 8–10 ppm) and coupling constants to confirm stereochemistry .
  • HPLC : Use a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for purity assessment .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). Use a C18 column with UV detection at 280 nm for phenolic group analysis .

Advanced Research Questions

Q. What advanced chromatographic methods resolve stereochemical ambiguities in the hydroxyl and heptenyl groups?

  • Methodological Answer :

  • Chiral HPLC : Utilize a chiral stationary phase (e.g., amylose-based) with a mobile phase of hexane:isopropanol (90:10) to separate enantiomers.
  • X-ray Crystallography : Grow single crystals in ethanol/water (7:3) and analyze diffraction patterns for absolute configuration determination .

Q. How can contradictory data on antioxidant activity (e.g., DPPH vs. ORAC assays) be reconciled?

  • Methodological Answer :

  • Assay-Specific Optimization : Adjust DPPH assay pH to 6.0 to minimize interference from phenolic ionization.
  • Cross-Validation : Validate results using multiple assays (e.g., ABTS, FRAP) and correlate with structural features like hydroxyl group positioning .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity) .

Q. What in silico modeling approaches predict biological target interactions, and how are these validated?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or NADPH oxidase. Focus on hydrogen bonding with hydroxyl groups.
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (e.g., KD values) .

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